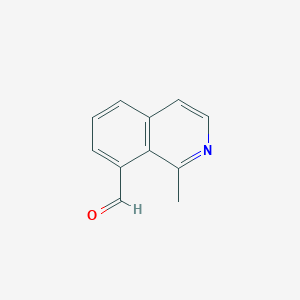
1-Methylisoquinoline-8-carbaldehyde
Vue d'ensemble
Description
1-Methylisoquinoline-8-carbaldehyde is a chemical compound with the CAS Number: 1416713-00-2 . It has a molecular weight of 171.2 and a linear formula of C11H9NO . The compound is known for its purity, which is approximately 95% .
Molecular Structure Analysis
The InChI code for 1-Methylisoquinoline-8-carbaldehyde is 1S/C11H9NO/c1-8-11-9 (5-6-12-8)3-2-4-10 (11)7-13/h2-7H,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-Methylisoquinoline-8-carbaldehyde has a molecular weight of 171.2 . Other specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Quinoline derivatives, including those similar to 1-Methylisoquinoline-8-carbaldehyde, have been extensively studied for their synthetic applications. These compounds serve as key intermediates in the synthesis of heterocyclic compounds, showcasing diverse biological activities and chemical functionalities. For instance, the synthesis of quinoline ring systems and the construction of fused or binary heterocyclic systems are crucial for developing compounds with potential therapeutic applications (Hamama et al., 2018).
Biological Applications
- Some quinoline derivatives have demonstrated significant antibacterial and antioxidant activities. For example, certain quinoline carbaldehydes have been synthesized and showed potent activity against various bacterial strains, indicating their potential as antibacterial agents (Zeleke et al., 2020). These findings suggest that 1-Methylisoquinoline-8-carbaldehyde could also be explored for similar biological applications.
Material Science and Sensing Applications
- Quinoline derivatives have been employed in the development of fluorescent sensors for metal ions. For instance, certain compounds based on quinoline carbaldehyde Schiff-base exhibited high selectivity for Al3+ ions, making them excellent candidates for fluorescent sensing applications (Jiang et al., 2011). This highlights the potential use of 1-Methylisoquinoline-8-carbaldehyde in creating sensitive and selective sensors for environmental and biological monitoring.
Photophysical Properties
- The photophysical properties of quinoline derivatives have been explored for potential applications in optoelectronic devices and molecular switches. Studies on compounds like 7-hydroxy-4-methylquinoline-8-carbaldehyde have demonstrated photoinduced hydrogen atom transfer, a property that can be utilized in designing molecular switches and photonic devices (Lapinski et al., 2009).
Propriétés
IUPAC Name |
1-methylisoquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-11-9(5-6-12-8)3-2-4-10(11)7-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLGIWCJSDVGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylisoquinoline-8-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



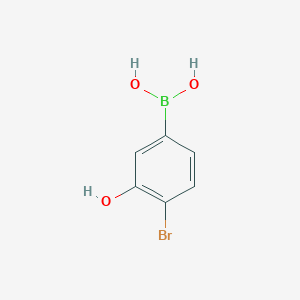
![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)

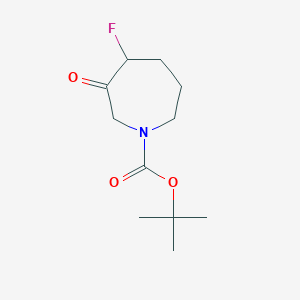


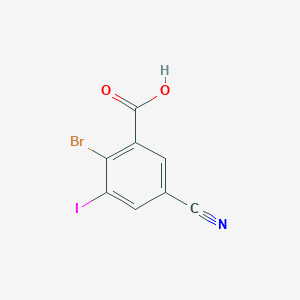


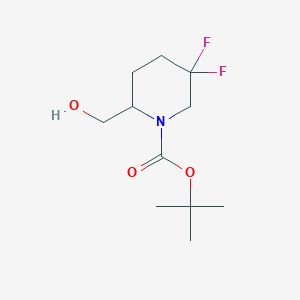
![N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1446265.png)
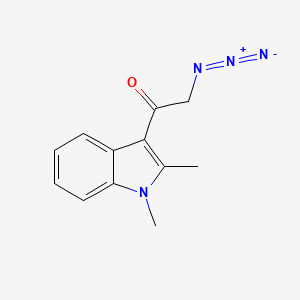
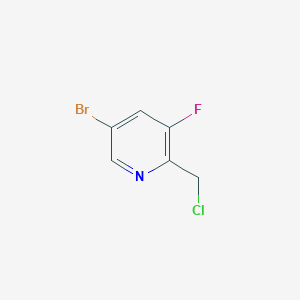
![tert-butyl N-[1-[(4-bromophenoxy)methyl]cyclopropyl]carbamate](/img/structure/B1446269.png)